molecular formula C21H26ClN3O2 B2770835 1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine CAS No. 941047-27-4

1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine

Cat. No.: B2770835
CAS No.: 941047-27-4
M. Wt: 387.91
InChI Key: TVPUSCWHJPOBMR-UHFFFAOYSA-N
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Description

1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine is a complex organic compound that features a furan ring substituted with a chlorophenyl group and a piperazine ring substituted with a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the chlorophenyl group through electrophilic aromatic substitution. The piperazine ring can be synthesized separately and then coupled with the furan derivative using a suitable coupling agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and temperatures. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to 1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine. For instance, pyrrole derivatives have shown promising results in inhibiting cancer cell proliferation. A study revealed that synthesized pyrrole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer) cells .

Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activity. Compounds with similar piperazine and furan frameworks have been reported to possess antibacterial and antifungal properties. Research indicates that modifications in the substituents can lead to variations in antimicrobial efficacy, making this compound a candidate for further exploration in antimicrobial drug development .

Neuropharmacological Effects

Piperazine derivatives are often investigated for their neuropharmacological effects. The presence of the pyrrolidine moiety may contribute to central nervous system activity. Studies on related compounds have demonstrated their potential as anxiolytics and antidepressants, suggesting that this compound could also exhibit similar effects .

Study on Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer properties of structurally related compounds. The researchers synthesized various analogs and tested them against multiple cancer cell lines. The results indicated that certain modifications led to enhanced activity, highlighting the importance of structural optimization in drug design .

Neuropharmacological Research

In another study focused on neuropharmacological applications, researchers evaluated the effects of piperazine derivatives on anxiety-like behaviors in animal models. The findings suggested that these compounds could significantly reduce anxiety levels, supporting their potential use as therapeutic agents for anxiety disorders .

Mechanism of Action

The mechanism of action of 1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(morpholin-1-yl)ethyl]piperazine
  • 1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(piperidin-1-yl)ethyl]piperazine

Uniqueness

1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine is unique due to the specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Biological Activity

1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine, a compound with significant pharmacological potential, has garnered interest for its biological activity. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The compound's molecular formula is C21H26ClN3O2C_{21}H_{26}ClN_{3}O_{2} with a molecular weight of approximately 387.90 g/mol. Its structural elements include a furan ring, a chlorophenyl group, and a piperazine moiety, which contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests indicated that derivatives of this compound exhibited minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µM)
1-[5-(2-Chlorophenyl)...S. aureus20-40
E. coli40-70
Other derivativesS. aureus<100
E. coli<100

Cytotoxicity and Apoptosis Induction

Research indicates that this compound may induce apoptosis in cancer cells. In studies involving hepatocellular carcinoma cell lines, it was observed that the compound enhanced the expression of pro-apoptotic genes while downregulating anti-apoptotic genes, suggesting its potential as an anticancer agent .

Case Study: Hepatocellular Carcinoma
A notable study evaluated the compound's effects on HepG2 cells (a hepatocellular carcinoma cell line). The results showed significant cytotoxic effects with an IC50 value of approximately 15 µM, indicating strong potential for therapeutic applications in cancer treatment.

The proposed mechanism involves the inhibition of specific enzymes critical for bacterial cell wall synthesis and cancer cell proliferation. The chlorophenyl group is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with target sites within microbial and cancerous cells.

Pharmacokinetics

Early pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. The presence of the piperazine moiety is expected to enhance solubility and stability in physiological conditions, although detailed pharmacokinetic profiles remain to be fully elucidated.

Properties

IUPAC Name

[5-(2-chlorophenyl)furan-2-yl]-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c22-18-6-2-1-5-17(18)19-7-8-20(27-19)21(26)25-15-13-24(14-16-25)12-11-23-9-3-4-10-23/h1-2,5-8H,3-4,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPUSCWHJPOBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2CCN(CC2)C(=O)C3=CC=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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